molecular formula C9H9IN2O B2480213 3-Iodo-6-methoxy-1-methyl-1H-indazole CAS No. 1431163-17-5

3-Iodo-6-methoxy-1-methyl-1H-indazole

Cat. No. B2480213
CAS RN: 1431163-17-5
M. Wt: 288.088
InChI Key: WPEGXAAVEVXKBA-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-1-methyl-1H-indazole is a compound belonging to the class of indazoles, which are heterocyclic compounds characterized by a fused benzene and pyrazole ring. This compound has been studied for its various chemical and physical properties.

Synthesis Analysis

Indazoles, including derivatives like this compound, are often synthesized through reactions involving indanones, phenyl isothiocyanates, and similar precursors. Methods like nucleophilic addition and palladium-catalyzed reactions are commonly employed in their synthesis (Minegishi et al., 2015).

Molecular Structure Analysis

The molecular structure of indazole derivatives is typically characterized using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These analyses reveal details about the orientation of substituents like the methoxy group in relation to the indazole system (Sopková-de Oliveira Santos et al., 2002).

Chemical Reactions and Properties

Indazole derivatives participate in various chemical reactions, including electrophilic additions and cycloadditions. The presence of functional groups like methoxy influences their reactivity. They are known for their role in forming N-N bonds, essential in synthesizing diverse indazole compounds (Conrad et al., 2011).

Scientific Research Applications

Overview

3-Iodo-6-methoxy-1-methyl-1H-indazole is a compound that belongs to the indazole family, a class of heterocyclic organic compounds. Indazoles are known for their diverse applications in scientific research, particularly in the development of pharmaceuticals and materials science. While the specific compound this compound itself may not be widely reported in the literature, understanding the applications of similar indazole derivatives can provide insights into its potential use.

Potential Applications in Drug Development

Indazole derivatives have been explored extensively for their pharmacological properties. For instance, indazole-based compounds have been identified as inhibitors of neuronal nitric oxide synthase, which plays a role in various neurological disorders (J. Sopková-de Oliveira Santos et al., 2002). Moreover, indazole compounds have been evaluated for their potential as selective PI3Kδ inhibitors, a target of interest in cancer therapy (P. Norman, 2012). These findings suggest that this compound could be of interest in the development of novel therapeutics targeting similar pathways.

Applications in Material Science

Indazole derivatives have also been explored for their applications in material science, particularly as electronically active materials. For example, new indazole-based electroactive materials have been synthesized and evaluated for their thermal, optical, electrochemical, and photoelectrical properties, highlighting their potential in electronic device applications (Monika Cekaviciute et al., 2012). Such properties may also be relevant for this compound, suggesting its potential use in the development of new materials with unique electronic properties.

properties

IUPAC Name

3-iodo-6-methoxy-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEGXAAVEVXKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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